Tacrolimus

Immunosuppression Transplantation T-cell biology

Tacrolimus (FK506) is the gold-standard calcineurin inhibitor, 10–100× more potent than cyclosporine (Ki=0.2 nM FKBP12, IC50 ~0.25 µM NFATC2). Essential for FKBP12 binding assays (TR-FRET/SPR), NFAT signaling studies, β-cell dysfunction models, and CYP3A4/5 DDI investigations. ≥98% purity ensures batch-to-batch reproducibility for demanding pharmacological research.

Molecular Formula C44H69NO12
Molecular Weight 804.0 g/mol
CAS No. 104987-11-3
Cat. No. B1663567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacrolimus
CAS104987-11-3
SynonymsAnhydrous Tacrolimus
Anhydrous, Tacrolimus
FK 506
FK-506
FK506
FR 900506
FR-900506
FR900506
Prograf
Prograft
Tacrolimus
Tacrolimus Anhydrous
Tacrolimus, Anhydrous
Molecular FormulaC44H69NO12
Molecular Weight804.0 g/mol
Structural Identifiers
SMILESCC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
InChIInChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
InChIKeyQJJXYPPXXYFBGM-LFZNUXCKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder
SolubilityInsoluble

Tacrolimus (CAS 104987-11-3): A Macrolide Calcineurin Inhibitor for Immunosuppression Research


Tacrolimus (FK506) is a macrolide lactone antibiotic that functions as a calcineurin inhibitor, binding to FK506-binding protein 12 (FKBP12) to form a high-affinity complex that suppresses T-lymphocyte activation and cytokine production. It is a cornerstone immunosuppressant for organ transplantation, demonstrating an in vitro potency 10- to 100-fold greater than cyclosporine in inhibiting T-cell blastogenesis [1]. Its narrow therapeutic index and interpatient pharmacokinetic variability necessitate rigorous therapeutic drug monitoring, making precise analytical standards and well-characterized research-grade material essential for reproducible experimental outcomes [2].

Why Tacrolimus Cannot Be Substituted with Other Calcineurin Inhibitors: Key Differentiators


Although cyclosporine, sirolimus, and everolimus share immunosuppressive applications, they exhibit fundamentally distinct molecular targets, pharmacodynamic potencies, and toxicity profiles that preclude simple interchange. Tacrolimus forms a complex with FKBP12 to inhibit calcineurin with a Ki of ~0.2 nM, whereas cyclosporine binds cyclophilin A and inhibits calcineurin with 25- to 100-fold lower molar potency [1]. Sirolimus and everolimus, while also binding FKBP12, target mTOR rather than calcineurin, yielding different efficacy and adverse event patterns [2]. Furthermore, within the tacrolimus class itself, different salt forms and formulations (e.g., monohydrate vs. amorphous, immediate-release vs. extended-release) exhibit distinct physicochemical properties and pharmacokinetic variability that directly impact experimental reproducibility [3].

Quantitative Differentiation of Tacrolimus: Evidence-Based Comparator Data for Procurement Decisions


In Vitro Potency: Tacrolimus vs. Cyclosporine in Lymphocyte Blastogenesis

Tacrolimus exhibits 25-fold greater potency than cyclosporine in inhibiting mitogen-stimulated lymphocyte blastogenesis in peripheral blood mononuclear cells from chronic renal failure patients, as quantified by the ratio of their respective IC50 values [1]. This in vitro pharmacodynamic difference translates directly to the clinical dosing ratio, where the mean AUC ratio (cyclosporine/tacrolimus) of 25.5 confirms that tacrolimus achieves equivalent immunosuppressive effect at approximately 1/25th the exposure of cyclosporine [2].

Immunosuppression Transplantation T-cell biology

Target Engagement: FKBP12 Binding Affinity of Tacrolimus vs. Rapamycin

Tacrolimus binds FKBP12 with a Ki of 0.2 nM, forming a high-affinity complex that inhibits calcineurin phosphatase activity and suppresses T-cell activation . This binding affinity is comparable to rapamycin (Ki ~1.0 nM for FKBP12 TR-FRET Kd) but functionally distinct, as the tacrolimus-FKBP12 complex targets calcineurin while the rapamycin-FKBP12 complex targets mTOR [1].

Immunophilin Calcineurin Drug discovery

Clinical Efficacy: Graft Loss Reduction with Tacrolimus vs. Cyclosporine

A Cochrane systematic review and meta-analysis of 30 randomized controlled trials involving 4,102 kidney transplant recipients demonstrated that tacrolimus-based immunosuppression significantly reduced six-month graft loss compared to cyclosporine, with a risk ratio of 0.56 (95% CI 0.36 to 0.86) [1]. This benefit persisted up to three years post-transplant. Additionally, tacrolimus reduced acute rejection at one year (RR 0.69, 95% CI 0.60 to 0.79) and steroid-resistant rejection (RR 0.49, 95% CI 0.37 to 0.64).

Transplantation Immunosuppression Clinical outcomes

Comparative Safety: Post-Transplant Diabetes Mellitus Risk

While tacrolimus demonstrates superior immunosuppressive efficacy, it carries a significantly higher risk of post-transplant diabetes mellitus (PTDM) compared to cyclosporine. In a five-year follow-up study of 187 adult renal transplant recipients, the incidence of diabetes was 35.8% in the tacrolimus group versus 19.4% in the cyclosporine group (P < 0.05) [1]. This diabetogenic effect is mechanistically linked to tacrolimus-induced impairment of insulin secretion, with studies showing a 48-57% reduction in C-peptide and insulin secretion in tacrolimus-treated patients compared to cyclosporine at three weeks post-transplant [2].

Transplantation Diabetes Drug safety

Pharmacokinetic Variability: Tacrolimus vs. Cyclosporine Susceptibility to CYP3A Modulation

Tacrolimus metabolism is highly susceptible to CYP3A4/5-mediated drug-drug interactions, whereas cyclosporine is less vulnerable due to its intrinsic CYP3A4 and P-glycoprotein inhibitory activity [1]. This differential susceptibility is quantified by the effect of CYP3A5 genotype: CYP3A5 expressers require approximately two-fold higher tacrolimus doses to achieve target trough concentrations compared to non-expressers [2]. In contrast, cyclosporine pharmacokinetics are less influenced by CYP3A5 genotype due to its broader metabolic redundancy and auto-inhibition of clearance pathways.

Pharmacokinetics Drug metabolism CYP3A4/5

Optimal Use Cases for Tacrolimus in Research and Development


Calcineurin/NFAT Pathway Inhibition Studies

Tacrolimus is the reference inhibitor for studying calcineurin-dependent NFAT (nuclear factor of activated T-cells) signaling. With an in vitro IC50 of 0.2 µg/mL (approximately 0.25 µM) for inhibiting NFATC2 dephosphorylation and interferon-γ secretion in human peripheral blood leukocytes, it provides a potent and well-characterized tool for dissecting T-cell activation pathways [1]. This 25- to 100-fold greater potency than cyclosporine allows for lower working concentrations that minimize off-target effects in cell-based assays.

FKBP12-Dependent Protein-Protein Interaction Assays

Tacrolimus serves as an essential positive control for FKBP12 binding assays and chemical-induced dimerization systems. Its high-affinity binding to FKBP12 (Ki = 0.2 nM) [1] makes it ideal for validating FKBP12-targeting small molecule screens, calibrating TR-FRET or SPR binding assays, and as a competitive inhibitor to confirm target engagement of novel FKBP12 ligands.

β-Cell Toxicity and Diabetogenicity Models

The well-documented diabetogenic effect of tacrolimus—observed clinically as a 35.8% incidence of post-transplant diabetes versus 19.4% with cyclosporine [1] and mechanistically linked to 48-57% reductions in insulin secretion —makes it a valuable chemical tool for inducing β-cell dysfunction in preclinical models. Researchers investigating drug-induced diabetes or screening for β-cell protective agents can leverage tacrolimus as a reproducible diabetogenic stimulus.

CYP3A4/5 Drug-Drug Interaction Probe Substrate

Given its narrow therapeutic index and near-exclusive dependence on CYP3A4/5 for metabolism, tacrolimus is an exquisitely sensitive probe for assessing CYP3A-mediated drug-drug interactions in vivo [1]. The 2-fold dose adjustment required for CYP3A5 expressers provides a quantifiable pharmacogenetic benchmark for calibrating PBPK models and evaluating novel CYP3A modulators in preclinical species and clinical pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacrolimus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.